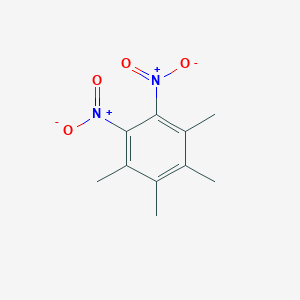

1,2,3,4-Tetramethyl-5,6-dinitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetramethyl-5,6-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-5-6(2)8(4)10(12(15)16)9(7(5)3)11(13)14/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFWWDRGWIAOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)[N+](=O)[O-])[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306106 | |

| Record name | 1,2,3,4-tetramethyl-5,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18801-63-3 | |

| Record name | NSC174103 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-tetramethyl-5,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetramethyl-5,6-dinitro-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1,2,3,4 Tetramethyl 5,6 Dinitrobenzene

Advanced Nitration Strategies for Selective Synthesis

The introduction of two nitro groups onto the 1,2,3,4-tetramethylbenzene (B1201564) (prehnitene) ring at the 5- and 6-positions necessitates overcoming the statistical probability of forming other isomers. lookchem.com This requires advanced nitration methods that favor the specific ortho-dinitration of the available positions.

Superacid-Catalyzed Nitration Utilizing Nitronium Sources

One of the most effective methods for the synthesis of 1,2,3,4-tetramethyl-5,6-dinitrobenzene involves the use of pre-formed nitronium ion (NO₂⁺) salts, which act as powerful electrophiles. lookchem.com Nitronium tetrafluoroborate (B81430) (NO₂BF₄) is a common reagent for this purpose. lookchem.comcdnsciencepub.com This method avoids the strongly acidic and aqueous conditions of traditional mixed-acid nitration, which can lead to side reactions. cdnsciencepub.com The reaction is typically carried out in an inert organic solvent, such as dry dichloromethane. lookchem.com

The synthesis of dinitroprehnitene can be achieved with high selectivity through the nitration of derivatives of hexamethylbenzene (B147005) using an excess of nitronium tetrafluoroborate. lookchem.com This approach highlights the utility of nitronium salts in achieving specific nitration patterns on highly substituted aromatic compounds.

Regioselective Approaches for Dinitration of Tetramethylbenzene Derivatives

Achieving high regioselectivity is crucial for the synthesis of this compound. The nitration of hexamethylbenzene derivatives with nitronium tetrafluoroborate demonstrates exceptional selectivity, yielding the 5,6-dinitro product as the primary outcome. lookchem.com

Traditional methods using a mixture of concentrated nitric acid and sulfuric acid are also employed for the nitration of 1,2,3,4-tetramethylbenzene. evitachem.com To ensure the desired dinitro product is formed selectively, it is important to use strongly acidic conditions. Such conditions favor the rearrangement of any ipso-arenium ion intermediates, which can lead to side products, into the desired non-ipso cation that proceeds to the nitroarene. cdnsciencepub.com

Methodological Optimizations for Enhanced Yield and Purity

Optimizing reaction conditions is key to maximizing the yield and purity of the final product. In the synthesis of this compound from a pentamethylbenzene derivative, specific conditions have been reported to achieve high yields.

The following table summarizes a high-yielding synthetic approach using a nitronium source.

| Starting Material | Nitrating Agent | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| 1-nitro-2,3,4,5,6-pentamethylbenzene | Nitronium tetrafluoroborate | Dichloromethane | 10 hours | 96% |

This demonstrates that the choice of a potent nitrating agent and an appropriate solvent system can lead to excellent yields of the desired product. lookchem.com

Mechanistic Investigations of Electrophilic Aromatic Nitration

The dinitration of 1,2,3,4-tetramethylbenzene is a classic example of an electrophilic aromatic substitution (SₑAr) reaction. The mechanism involves the attack of the electron-rich aromatic ring on a strong electrophile, the nitronium ion (NO₂⁺).

Characterization of Ipso-Nitro Arenium Ion Intermediates

In the nitration of highly alkylated benzenes, such as the tetramethylbenzenes, the electrophile can attack a carbon atom that is already substituted, typically with a methyl group. This is known as ipso attack, and it leads to the formation of an ipso-nitro arenium ion intermediate. cdnsciencepub.com

Studies on the nitration of tetramethylbenzenes in acetic anhydride have shown that various adducts are formed, which points to the existence of these ipso-nitrocyclohexadienyl cation intermediates. cdnsciencepub.comresearchgate.net While these intermediates are typically transient, their formation is a key mechanistic pathway. Depending on the reaction conditions, these ipso intermediates can either be captured by a nucleophile to form stable adducts or undergo rearrangement. cdnsciencepub.com For the synthesis of nitroarenes, conditions that promote rearrangement of the ipso cation to a more stable non-ipso cation, which can then be deprotonated to the final product, are preferred. cdnsciencepub.com

Steric and Electronic Directing Effects on Nitration Regiochemistry

The regiochemistry of the dinitration of 1,2,3,4-tetramethylbenzene is controlled by a combination of steric and electronic effects.

Electronic Effects: Methyl groups are activating substituents that donate electron density to the benzene (B151609) ring through an inductive effect. This makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles like the nitronium ion. As ortho- and para-directing groups, the four methyl groups at positions 1, 2, 3, and 4 collectively activate the two unsubstituted positions at C5 and C6.

Steric Effects: Steric hindrance arises from the spatial arrangement of atoms and can influence the reactivity and shape of molecules. cdnsciencepub.com In the case of 1,2,3,4-tetramethylbenzene, the four adjacent methyl groups create a sterically crowded environment. However, the two vacant positions at C5 and C6 are sterically accessible to the incoming nitronium ion. The first nitration occurs at one of these positions. The introduction of the first nitro group deactivates the ring, but the strong activating effect of the four methyl groups still allows for a second nitration to occur at the remaining vacant position, leading to the formation of the 5,6-dinitro product. The adjacent positioning of the two nitro groups is thus a direct consequence of the electronic activation of the C5 and C6 positions by the four methyl substituents.

Mechanism of Formation of Tetranitrocyclohexenone Derivatives from Further Nitration

The further nitration of this compound, a highly substituted aromatic compound, does not lead to the addition of a third nitro group onto the aromatic ring. Instead, it undergoes a complex transformation that results in the formation of tetranitrocyclohexenone derivatives. This reaction pathway highlights the intricate nature of nitration reactions on sterically hindered and electronically deactivated substrates.

The process is initiated by the attack of a nitronium ion (NO₂⁺) at one of the ipso-positions of the benzene ring, specifically at a carbon atom already bearing a methyl group. This leads to the formation of a cyclohexadienyl cation intermediate. This intermediate is unstable and can undergo rearrangement. Subsequent addition of a nitrate (B79036) anion (NO₃⁻) or its equivalent, followed by further nitration steps and loss of aromaticity, ultimately yields cis- and trans-2,5,6,6-tetramethyl-2,3,4,5-tetranitrocyclohex-3-enones. The formation of such dinitrocyclohexenones is also observed in the nitration of other polyalkylbenzenes with fuming nitric acid. rsc.org

Chemical Transformations and Derivatization Studies of this compound

Selective Reduction of Nitro Groups to Amino Functionalities

The selective reduction of the nitro groups in this compound to amino functionalities is a key transformation that opens pathways to various other derivatives. The presence of two adjacent, sterically hindered nitro groups presents a challenge for selectivity.

Monoreduction: Achieving the reduction of only one nitro group to yield 5-amino-1,2,3,4-tetramethyl-6-nitrobenzene requires mild and selective reducing agents. Reagents such as sodium sulfide (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) in aqueous or alcoholic solutions are commonly employed for the selective reduction of one nitro group in dinitroaromatic compounds. The choice of which nitro group is reduced can be influenced by steric factors; typically, the least sterically hindered nitro group is reduced preferentially. echemi.com

Full Reduction: The complete reduction of both nitro groups to afford 1,2,3,4-tetramethyl-5,6-diaminobenzene can be accomplished using more powerful reducing systems. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere is a common and effective method. Another classical method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Tin(II) chloride (SnCl₂·2H₂O) is also an effective reagent for reducing aromatic nitro compounds to amines, with the advantage of tolerating other functional groups like nitriles. stackexchange.com

| Reagent/Condition | Expected Major Product | Selectivity |

|---|---|---|

| Na₂S or (NH₄)₂S | 5-Amino-1,2,3,4-tetramethyl-6-nitrobenzene | Monoreduction |

| H₂, Pd/C | 1,2,3,4-Tetramethyl-5,6-diaminobenzene | Full Reduction |

| Sn, HCl | 1,2,3,4-Tetramethyl-5,6-diaminobenzene | Full Reduction |

| Fe, HCl | 1,2,3,4-Tetramethyl-5,6-diaminobenzene | Full Reduction |

| SnCl₂·2H₂O | 1,2,3,4-Tetramethyl-5,6-diaminobenzene | Full Reduction |

Nucleophilic Aromatic Substitution Reactions Involving Nitro Displacement

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SₙAr to occur, the aromatic ring must be activated by strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. nih.govnih.gov In the case of this compound, the nitro groups themselves can act as leaving groups, although this is less common than halide displacement.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a nitro group, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro groups. In the second step, the aromaticity is restored by the elimination of the nitro group as a nitrite (B80452) ion (NO₂⁻).

The reactivity in this compound is significantly influenced by the severe steric hindrance from the four adjacent methyl groups. This steric crowding can impede the approach of the nucleophile to the reaction centers. Nevertheless, strong nucleophiles can displace one of the nitro groups. For instance, reaction with ammonia in ethylene glycol at elevated temperatures can lead to the substitution of a nitro group to form an amino derivative. orgsyn.org

| Nucleophile | Potential Product | Reaction Conditions |

|---|---|---|

| Ammonia (NH₃) | 5-Amino-1,2,3,4-tetramethyl-6-nitrobenzene | High Temperature |

| Alkoxides (RO⁻) | 5-Alkoxy-1,2,3,4-tetramethyl-6-nitrobenzene | Varies |

| Thiolates (RS⁻) | 5-Alkylthio-1,2,3,4-tetramethyl-6-nitrobenzene | Varies |

Oxidation Pathways of Methyl Substituents to Carboxylic Acids

The oxidation of the methyl groups on the this compound ring to carboxylic acids is a challenging transformation. The presence of two strong electron-withdrawing nitro groups deactivates the ring, making the methyl groups more resistant to oxidation. google.com Harsh reaction conditions are typically required, which can risk degradation of the aromatic ring.

Strong oxidizing agents are necessary to effect this transformation. Potassium permanganate (KMnO₄) in an alkaline or neutral medium, or chromic acid (H₂CrO₄) generated from sodium dichromate and sulfuric acid, are commonly used for oxidizing alkyl side chains on aromatic rings. The reaction of 2,6-dinitrotoluene with KMnO₄ is known to produce 2,6-dinitrobenzoic acid. researchgate.net A method using vanadium pentoxide or manganese dioxide in sulfuric acid at temperatures up to 150°C has been patented for the oxidation of oxidation-resistant aryl methyl groups, including those on dinitrotoluene. google.com

Controlling the stoichiometry of the oxidizing agent can potentially allow for selective oxidation, leading to a mixture of products with one, two, three, or all four methyl groups oxidized to carboxylic acids. However, achieving high selectivity for a single product is difficult due to the similar reactivity of the methyl groups.

Role as a Precursor in Diverse Complex Organic Syntheses

This compound serves as a valuable precursor for the synthesis of more complex organic molecules due to the versatile reactivity of its nitro and methyl groups.

Synthesis of Heterocycles: The reduction of the dinitro compound to 1,2,3,4-tetramethyl-5,6-diaminobenzene provides a key intermediate for the synthesis of various heterocyclic systems. This ortho-diamine can be condensed with a variety of reagents to form five- or six-membered rings. For example, reaction with carboxylic acids or their derivatives yields benzimidazoles, while reaction with α-dicarbonyl compounds can produce quinoxalines.

Precursors for High-Energy Materials: Nitroaromatic compounds are foundational in the field of energetic materials. While this compound itself is an energetic compound, its derivatives, obtained through the transformations described above, can be used to synthesize more complex and tailored energetic materials.

Building Blocks for Polymers: The diamino derivative can serve as a monomer for the synthesis of high-performance polymers such as polyamides or polyimides. Similarly, the polycarboxylic acids obtained from the oxidation of the methyl groups can be used as monomers for polyesters and other condensation polymers. These polymers may exhibit enhanced thermal stability and specific material properties conferred by the highly substituted aromatic core.

In essence, the chemical transformations of this compound—selective reduction, nucleophilic substitution, and side-chain oxidation—convert it into a versatile platform for accessing a wide range of complex and functionally diverse organic molecules.

Spectroscopic Characterization and Crystallographic Analysis of 1,2,3,4 Tetramethyl 5,6 Dinitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a primary technique for determining the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 1,2,3,4-tetramethyl-5,6-dinitrobenzene, both ¹H and ¹³C NMR provide critical data for structural confirmation and electronic assessment.

Advanced Applications in Electronic Environment Characterization

The chemical shifts observed in NMR spectra are directly correlated with the electron density around the nuclei. pearson.com In this compound, the interplay between the electron-donating methyl (-CH₃) groups and the strongly electron-withdrawing nitro (-NO₂) groups creates a distinct electronic environment.

The nitro groups decrease the electron density on the aromatic ring, particularly at the ortho and para positions, through both inductive and resonance effects. This deshielding effect is most pronounced at the carbons to which the nitro groups are attached (C5 and C6), resulting in their significant downfield chemical shifts. vaia.com Conversely, the methyl groups donate electron density to the ring, which would typically cause an upfield (shielding) effect. The final observed chemical shifts represent the net outcome of these opposing electronic influences, providing a detailed map of the electron distribution across the molecule's framework.

Quantitative NMR Methodologies in Nitroaromatic Compound Analysis

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance. organicchemistrydata.org Its fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. stackexchange.com This makes qNMR an invaluable tool for the analysis of nitroaromatic compounds.

The process for qNMR analysis can be broken down into several key steps:

Method Planning: This involves selecting an appropriate deuterated solvent in which both the analyte and a chosen internal standard are fully soluble. It is crucial to ensure that at least one signal from the analyte and one from the standard are well-resolved and free from overlap with other signals. stackexchange.com

Sample Preparation: A precisely known amount of the analyte and the internal standard are weighed using a microbalance and dissolved in the chosen NMR solvent. nih.gov The internal standard should be a stable, high-purity compound with a simple spectrum, such as maleic acid or dimethyl sulfone.

Data Acquisition: Specific NMR parameters must be optimized to ensure accurate quantification. This includes a sufficiently long relaxation delay (D1) to allow for complete T1 relaxation of all relevant nuclei, ensuring that the signal intensity is truly proportional to the concentration. A sufficient signal-to-noise ratio (S/N > 250:1 is often recommended for high precision) must also be achieved. oregonstate.edu

Data Processing: After acquisition, the spectrum is processed with careful phasing and baseline correction to enable accurate integration of the selected analyte and standard signals. oregonstate.edu

The concentration or purity of the analyte can then be calculated using the ratio of the integrals. The versatility of qNMR allows for the analysis of various nuclei, including ¹H, ¹³C, and ¹⁹F, making it a broadly applicable technique in the study of nitroaromatic compounds. organicchemistrydata.org

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides information about the vibrational modes of a molecule. These methods are essential for confirming the presence of specific functional groups.

Infrared (FT-IR) Spectroscopic Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum of this compound is dominated by the characteristic absorptions of the nitro and methyl groups, as well as the benzene (B151609) ring.

The most prominent bands are those associated with the nitro group. Aromatic nitro compounds consistently show two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds. ijsr.net

Asymmetric NO₂ Stretch: A very strong band typically appears in the 1500–1570 cm⁻¹ region.

Symmetric NO₂ Stretch: A strong band is observed in the 1300–1370 cm⁻¹ region.

Other significant absorptions include:

C-H Stretching: Vibrations from the methyl groups appear as bands just below 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations within the benzene ring typically result in bands in the 1400–1600 cm⁻¹ region. vscht.cz

C-H Bending: In-plane and out-of-plane bending of the methyl C-H bonds give rise to absorptions in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2900 - 3000 | Medium | C-H Stretch | Methyl (-CH₃) |

| ~1500 - 1570 | Strong | Asymmetric Stretch | Nitro (-NO₂) |

| ~1450 - 1600 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1300 - 1370 | Strong | Symmetric Stretch | Nitro (-NO₂) |

| Below 1500 | Variable | C-H Bending | Methyl (-CH₃) |

Raman Spectroscopic Characterization

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations.

Key expected signals in the Raman spectrum include:

Symmetric NO₂ Stretch: This vibration, often appearing around 1350 cm⁻¹, typically gives a very strong signal in the Raman spectrum, making it a key diagnostic peak.

Aromatic Ring Vibrations: The "ring breathing" modes of the substituted benzene ring, which involve the symmetric expansion and contraction of the ring, are usually strong in the Raman spectrum and appear in the fingerprint region.

C-N Stretching: The stretching vibration of the C-NO₂ bond would also be Raman active.

Vibrations that are symmetric and involve less polar bonds, such as the C-C stretches of the ring, tend to produce more intense Raman signals. In contrast, the asymmetric NO₂ stretch is often weaker in the Raman spectrum compared to its intense absorption in the IR.

Table 3: Predicted Major Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Predicted Intensity | Vibrational Mode | Functional Group |

| ~2900 - 3000 | Medium | C-H Symmetric Stretch | Methyl (-CH₃) |

| ~1580 - 1610 | Medium | C=C Ring Stretch | Aromatic Ring |

| ~1330 - 1370 | Strong | Symmetric Stretch | Nitro (-NO₂) |

| ~1000 - 1200 | Strong | Ring Breathing Mode | Aromatic Ring |

| ~800 - 900 | Medium | C-N Stretch | C-NO₂ |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Investigations

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying chemical species that possess unpaired electrons. researchgate.net This method is particularly valuable for the detection and characterization of free radicals, transition metal complexes, and other paramagnetic species. researchgate.netlibretexts.org The fundamental principle of ESR involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. libretexts.org The resulting spectrum provides information about the structure and environment of the radical species. researchgate.net

In the context of this compound, ESR spectroscopy would be the ideal method to investigate its radical anion, which could be generated through chemical or electrochemical reduction. The interaction of the unpaired electron with the nitrogen nuclei of the two nitro groups would lead to hyperfine splitting in the ESR spectrum. libretexts.org The analysis of this splitting pattern, characterized by the hyperfine splitting constant (A), would yield valuable data on the distribution of the unpaired electron's spin density across the molecule. For instance, the nuclear spin of a ¹⁴N nucleus is 1, which splits an ESR transition into a triplet of lines. libretexts.org

While direct ESR studies on the this compound radical are not detailed in the available literature, the methodology is well-established for related nitroaromatic compounds. Often, due to the short-lived nature of biologically relevant radicals, techniques such as spin trapping are employed. researchgate.netnih.gov This involves using compounds like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) to react with unstable radicals to form more stable radical adducts that can be readily measured by ESR. nih.gov

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing detailed insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

For highly substituted aromatic compounds like this compound, significant steric strain is expected between the adjacent methyl and nitro groups. This steric hindrance typically forces substituent groups to twist out of the plane of the benzene ring to minimize repulsive interactions.

While the specific crystal structure of this compound is not publicly documented, analysis of closely related, highly substituted nitrobenzene (B124822) derivatives provides a clear indication of its expected conformation. For example, in 1,3,5-trimethyl-2,4-dinitrobenzene, the two nitro groups are substantially tilted with respect to the aromatic ring, exhibiting dihedral angles of 55.04° and 63.23°. nih.gov Similarly, in 1,2,3-trimethoxy-4,5,6-trinitrobenzene, the three adjacent nitro groups are twisted out of the benzene plane by 75.8°, 27.7°, and 68.1°. nih.gov This consistent observation in analogous structures strongly suggests that the nitro groups in this compound are also significantly rotated out of the benzene ring's plane.

| Compound | Substituent Groups | Dihedral Angle with Benzene Ring (°) |

| 1,3,5-Trimethyl-2,4-dinitrobenzene nih.gov | Nitro group 1 | 55.04 (15) |

| Nitro group 2 | 63.23 (15) | |

| 1,2,3-Trimethoxy-4,5,6-trinitrobenzene nih.gov | Nitro group 1 | 75.8 (1) |

| Nitro group 2 | 27.7 (1) | |

| Nitro group 3 | 68.1 (1) |

This table presents the dihedral angles between the nitro groups and the benzene ring in related compounds, illustrating the non-planar conformation due to steric hindrance.

The non-planar conformation of substituted nitrobenzenes is a direct consequence of intramolecular steric interactions. In this compound, the proximity of four consecutive methyl groups and two adjacent nitro groups creates a crowded steric environment. The repulsion between the oxygen atoms of the nitro groups and the hydrogen atoms of the adjacent methyl groups is the primary driving force for the out-of-plane twisting of the nitro substituents. This distortion from planarity is a common feature in sterically congested molecules. nih.gov

In the solid state, intermolecular forces dictate the crystal packing arrangement. For related nitroaromatic compounds, weak C—H⋯O hydrogen bonds are often observed, influencing the supramolecular structure. nih.govnih.gov In the crystal structure of 1,3,5-trimethyl-2,4-dinitrobenzene, molecules form stacks, and a very weak C—H⋯O interaction is present. nih.gov Similarly, the packing of 1,2,3-trimethoxy-4,5,6-trinitrobenzene also features weak C—H⋯O interactions. nih.gov These types of weak interactions, along with van der Waals forces, would be expected to play a significant role in the crystal lattice of this compound.

X-ray crystallography serves as an essential tool for the unambiguous structural confirmation of new compounds and their derivatives. The detailed structural data obtained from this technique is crucial for understanding reactivity and properties. The Cambridge Structural Database is a repository for such data. uned.es The crystal structures of numerous related nitroaromatic compounds have been determined, providing a solid foundation for understanding the structural chemistry of this class of molecules.

For instance, a comprehensive crystallographic study has been performed on series of N1-aryl substituted-2-pyrazolines, where the aryl group is a 4-nitrophenyl, 2,4-dinitrophenyl, or 2,4,6-trinitrophenyl moiety. uned.esacs.org These studies provide precise bond lengths, angles, and torsion angles, confirming the molecular connectivity and stereochemistry. uned.esacs.org The analysis of such analogues demonstrates the power of X-ray diffraction in elucidating the detailed molecular architecture of complex organic molecules.

| Compound | Formula | Crystal System | Space Group | V (ų) |

| 1,3,5-Trimethyl-2,4-dinitrobenzene nih.gov | C₉H₁₀N₂O₄ | Orthorhombic | P2₁2₁2₁ | 989.6 (13) |

| 1,2,3-Trimethoxy-4,5,6-trinitrobenzene nih.gov | C₉H₉N₃O₉ | Orthorhombic | Pbca | 1233.75 (11) |

This table summarizes key crystallographic data for analogues of this compound, showcasing the type of information obtained from single-crystal X-ray diffraction studies.

Computational Chemistry and Theoretical Modeling of 1,2,3,4 Tetramethyl 5,6 Dinitrobenzene

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. scholarsresearchlibrary.comnih.gov It is particularly effective for calculating the properties of molecules like 1,2,3,4-tetramethyl-5,6-dinitrobenzene, offering a balance between accuracy and computational cost. nih.gov DFT calculations can elucidate geometric parameters, energetic properties, and various reactivity descriptors. nih.gov

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nih.gov For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry provides key data on bond lengths, bond angles, and dihedral angles between the benzene (B151609) ring, the methyl groups, and the sterically crowded nitro groups.

Energetic profiles for processes such as conformational changes (e.g., rotation of the nitro and methyl groups) can also be calculated. By systematically changing a specific geometric parameter (like a dihedral angle) and calculating the energy at each step, a potential energy surface is mapped out. This reveals the energy barriers between different conformations and identifies the most stable conformers.

Table 1: Representative Data from a DFT Geometry Optimization

| Parameter | Description | Typical Output |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, N-O, C-H). | Angstroms (Å) |

| Bond Angles | The angle formed between three connected atoms (e.g., C-C-C, C-N-O). | Degrees (°) |

| Dihedral Angles | The angle between two planes defined by four atoms (e.g., describing the twist of nitro groups relative to the benzene ring). | Degrees (°) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. malayajournal.org For this compound, the electron-withdrawing nitro groups are expected to significantly lower the LUMO energy, making the molecule a potential electron acceptor. DFT calculations provide quantitative values for these orbital energies and help visualize their spatial distribution, showing which parts of the molecule are most involved in electronic transitions. researchgate.netdntb.gov.ua

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (ionization potential). |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electron affinity). |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. wikipedia.org |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. ias.ac.injetir.org For this compound, this would allow for the assignment of specific vibrational modes, such as the characteristic symmetric and asymmetric stretches of the N-O bonds in the nitro groups, C-H stretches of the methyl groups, and C-C stretches of the aromatic ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus within the molecule's optimized electronic structure. asianresassoc.org These theoretical predictions can be correlated with experimental spectra to confirm the molecular structure and assign specific peaks to individual atoms, which is particularly useful for a highly substituted molecule like this compound.

Computational modeling provides crucial insights into reaction mechanisms. The formation of this compound via the nitration of tetramethylbenzene is a classic electrophilic aromatic substitution. DFT calculations can model this process by identifying the structures of reactants, intermediates, transition states, and products along the reaction pathway. researchgate.neteurjchem.com

Computational modeling of charge density distributions has demonstrated that steric crowding from the four methyl groups limits the electrophilic attack by the nitronium ion (NO₂⁺) to the unoccupied 5- and 6-positions of the benzene ring. DFT studies on similar nitration reactions show that the mechanism proceeds through a high-energy intermediate known as a σ-complex or Wheland intermediate. researchgate.net Locating the transition state (the maximum energy point on the reaction path connecting the reactant and the intermediate) is key to understanding the reaction kinetics, as its energy determines the activation barrier. researchgate.netzendy.io Characterizing the vibrational frequencies of the transition state (which has exactly one imaginary frequency) confirms its identity and provides a detailed picture of the bond-forming and bond-breaking processes. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational and Bulk Properties

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a "virtual microscope" to observe molecular motion. dtic.milnih.gov

For a single molecule of this compound, MD simulations can explore its conformational landscape, revealing the dynamics of methyl group rotation and the twisting of the nitro groups relative to the plane of the benzene ring. researchgate.net

In a simulated bulk environment (e.g., a crystal or a solution), MD can predict macroscopic properties based on intermolecular interactions. researchgate.net This includes properties like density, heat of sublimation, and mechanical properties. For an energetic material, understanding the crystal packing and intermolecular forces, such as π-π stacking and weak hydrogen bonds, is crucial for predicting stability and sensitivity. dtic.mil

Theoretical Investigations of Intramolecular Electron Transfer Processes

The two adjacent nitro groups in this compound create a system where intramolecular electron transfer (IET) could be significant, particularly in a reduced (radical anion) state. The nitro groups are known to be capable of participating in electron transfer reactions. Theoretical studies can provide a framework for understanding the kinetics and mechanism of an electron hopping between the two nitro groups.

Studies on simpler molecules like the 1,4-dinitrobenzene (B86053) radical anion have used a combination of quantum mechanics and classical models, such as Marcus theory, to investigate IET. researchgate.net These theoretical approaches can determine key parameters like the rate constant of electron exchange and the reorganization energy, which includes contributions from changes in the molecule's internal geometry (inner-sphere) and the reorientation of surrounding solvent molecules (outer-sphere). researchgate.net For this compound, theoretical modeling could predict how the steric and electronic effects of the four methyl groups influence the rate and energetics of electron transfer between the vicinal nitro groups.

Applications of 1,2,3,4 Tetramethyl 5,6 Dinitrobenzene in Advanced Chemical Research

Utility as a Mechanistic Probe in Nitration Chemistry

The study of electrophilic aromatic substitution (EAS) reactions, particularly nitration, is fundamental to organic chemistry. The regioselectivity and reaction rates of these reactions are profoundly influenced by the nature of the substituents already present on the aromatic ring. 1,2,3,4-Tetramethyl-5,6-dinitrobenzene serves as an intriguing substrate for probing the mechanistic nuances of nitration due to the interplay of electronic and steric effects exerted by its substituents.

The four methyl groups are activating and ortho-, para-directing, meaning they increase the electron density of the benzene (B151609) ring and favor the substitution at the positions ortho and para to them. rsc.org Conversely, the two nitro groups are deactivating and meta-directing, withdrawing electron density from the ring and making further substitution more difficult. rsc.org The nitration of a monosubstituted benzene ring already bearing a nitro group will predominantly yield the meta-disubstituted product. rsc.org

In the case of this compound, the existing substitution pattern presents a complex scenario for any further electrophilic attack. The positions for potential further nitration are already occupied by methyl or nitro groups. Therefore, this compound is not typically used to study further nitration on its own ring but rather its formation and the behavior of its precursors are of mechanistic interest. For instance, the nitration of 1,2,3,4-tetramethylbenzene (B1201564) (prehnitene) to yield the dinitro-derivative is a case study in steric hindrance and directing group effects. The methyl groups would favor nitration at the 5 and 6 positions, and the fact that dinitration occurs at these adjacent positions despite the steric crowding provides valuable insight into the transition state geometry and the powerful nature of the nitrating agent.

The synthesis of this compound itself, which can be achieved through a superacid-mediated nitration of hexamethylbenzene (B147005) derivatives, proceeds via an ipso-nitro arenium ion intermediate. This pathway, where the electrophile attacks a position already bearing a substituent, offers a non-conventional route to nitrated aromatics and the study of such mechanisms is crucial for expanding the synthetic chemist's toolkit.

Role in the Synthesis of Novel Materials and Functional Precursors

The chemical functionalities present in this compound make it a valuable precursor for the synthesis of more complex molecules and novel materials. Its applications span from the development of energetic materials to the synthesis of dyes and pigments.

The high nitrogen content and the presence of nitro groups, which are known toxophores in energetic materials, suggest the potential of this compound and its derivatives in this field. For instance, related dinitrobenzene compounds are used as precursors in the synthesis of high-performance energetic materials. One such example is the synthesis of N,N'-(4,6-dinitro-1,3-phenylene)dinitramide from 4,6-dinitrobenzene-1,3-diamine, which is a facile, single-step nitration. rsc.org This highlights the utility of dinitroaromatic structures in creating molecules with high density and good detonation properties. rsc.org

Furthermore, the aromatic scaffold of this compound can be chemically modified to produce dyes and pigments. Azo dyes, for example, are a major class of synthetic colorants that are produced through the diazotization of an aromatic amine followed by coupling with a suitable coupling component. ekb.eg The nitro groups of this compound can be reduced to amino groups, which can then undergo diazotization to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds to generate a wide array of azo dyes with different colors and properties.

Advanced Analytical Chemistry Methodologies

The detection and separation of nitroaromatic compounds are of significant interest due to their prevalence as industrial chemicals and environmental pollutants. The unique properties of this compound necessitate the development and application of advanced analytical techniques for its characterization and quantification.

For analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed to improve the volatility, thermal stability, or detectability of an analyte. researchgate.netlibretexts.org In the case of nitroaromatic compounds, several derivatization strategies can be envisioned.

One common approach for enhancing the sensitivity of detection by liquid chromatography-mass spectrometry (LC-MS) is the chemical reduction of the nitro groups to the corresponding aromatic amines. rsc.orgresearchgate.netrsc.org These amines are generally more amenable to ionization, leading to improved signal intensity in the mass spectrometer. rsc.orgresearchgate.netrsc.org This strategy can be applied to this compound to facilitate its trace analysis.

For GC analysis, silylation is a widely used derivatization technique for compounds containing hydroxyl or carboxylic acid groups. nih.gov While this compound does not possess these functional groups, derivatization strategies could be developed following a chemical modification of the nitro groups. For instance, partial reduction to a hydroxylamine (B1172632) followed by silylation could be a potential route. Another approach involves the use of reagents that react with the aromatic ring itself, although this is less common for already heavily substituted rings.

The following table summarizes some general derivatization strategies applicable to nitroaromatic compounds:

| Analytical Technique | Derivatization Strategy | Derivatizing Reagent Example | Purpose |

| LC-MS | Reduction of nitro groups to amines | Zinc powder with ammonium (B1175870) formate | Enhance ionization efficiency |

| GC-MS | Silylation of hydroxylated derivatives | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability |

| HPLC-UV | Introduction of a chromophore | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Enhance UV absorbance for detection |

This table presents general strategies that could be adapted for this compound after appropriate chemical modification.

The separation of isomeric nitroaromatic compounds can be challenging due to their similar physical and chemical properties. Advanced chromatographic techniques are therefore essential for the analysis of complex mixtures containing such compounds.

High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, is a powerful tool for the separation of nitroaromatics. nih.govsielc.comcdc.gov The choice of stationary phase is critical for achieving the desired resolution. For instance, a Newcrom R1 column, which is a special reverse-phase column with low silanol (B1196071) activity, has been successfully used for the separation of nitrobenzene (B124822) and other nitroaromatic compounds. sielc.com This suggests that such a column could be effective for the analysis of this compound. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, with the possibility of adding an acid like phosphoric acid to improve peak shape. sielc.com

Gas chromatography (GC) is another widely used technique for the analysis of volatile and thermally stable nitroaromatics. The use of capillary columns with various stationary phases allows for high-resolution separations. For detection, electron capture detectors (ECD) are particularly sensitive to nitro-containing compounds, while mass spectrometry (MS) provides structural information for unambiguous identification.

Comparative Chemical Reactivity Studies with Analogous Compounds

The reactivity of this compound is a direct consequence of the electronic and steric effects of its substituents. Comparative studies with analogous dinitrobenzene compounds provide valuable insights into these structure-reactivity relationships.

The benzene ring in dinitrobenzene systems is electron-deficient due to the strong electron-withdrawing nature of the two nitro groups. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but more prone to nucleophilic aromatic substitution (SNAr). wikipedia.orgsemanticscholar.orgresearchgate.net

In the context of electrophilic substitution, the four electron-donating methyl groups in this compound counteract the deactivating effect of the nitro groups to some extent. msu.edulibretexts.org However, the combined deactivating effect of the two nitro groups is substantial, making further electrophilic substitution on this ring highly unfavorable under normal conditions.

The primary area of interest for comparative reactivity studies lies in nucleophilic aromatic substitution (SNAr). In a typical SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. wikipedia.org While this compound does not have a conventional leaving group like a halogen, the nitro groups themselves can potentially be displaced under harsh conditions. More commonly, the reactivity of this compound is compared to its analogs that do contain a leaving group to understand the effect of the methyl substituents.

The presence of the four methyl groups has two major effects on the reactivity in SNAr reactions:

Electronic Effect: The methyl groups are electron-donating, which increases the electron density of the benzene ring. This effect would tend to decrease the rate of a nucleophilic attack, as the ring becomes less electrophilic.

Steric Effect: The bulky methyl groups adjacent to the nitro groups can sterically hinder the approach of a nucleophile to the carbon atoms bearing the nitro groups. This steric hindrance would also lead to a decrease in the reaction rate.

A comparison of the reactivity of this compound with a less substituted analog like 1,2-dinitrobenzene (B166439) would clearly demonstrate these effects. It is expected that this compound would be significantly less reactive towards nucleophiles due to the combined electron-donating and sterically hindering effects of the four methyl groups.

The following table provides a qualitative comparison of the expected reactivity of this compound with some of its analogs in both electrophilic and nucleophilic aromatic substitution reactions.

| Compound | Substituents | Expected Reactivity in Electrophilic Aromatic Substitution | Expected Reactivity in Nucleophilic Aromatic Substitution |

| 1,2-Dinitrobenzene | Two nitro groups | Highly deactivated | Activated |

| 1,2,3,4-Tetramethylbenzene (Prehnitene) | Four methyl groups | Highly activated | Deactivated |

| This compound | Four methyl groups, two nitro groups | Highly deactivated | Deactivated due to electronic and steric effects of methyl groups |

| 1-Chloro-2,4-dinitrobenzene | One chlorine, two nitro groups | Highly deactivated | Highly activated for SNAr at the chlorine-bearing carbon |

This comparative analysis underscores the unique chemical properties of this compound and highlights its importance as a model compound for studying the intricate interplay of substituent effects in aromatic chemistry.

Isomer Specificity and Regiochemical Control

The synthesis of this compound presents a notable case study in isomer specificity and regiochemical control during electrophilic aromatic substitution. The starting material for its synthesis is typically 1,2,3,4-tetramethylbenzene, also known as prehnitene. The nitration of prehnitene to introduce two nitro groups onto the aromatic ring requires careful control to achieve the desired this compound isomer with high selectivity.

The four methyl groups on the prehnitene ring are activating and ortho-, para-directing. This means they increase the electron density of the benzene ring, making it more susceptible to electrophilic attack, and they direct incoming electrophiles to the positions ortho and para to themselves. In the case of prehnitene, the available positions for substitution are the 5- and 6-positions.

During the first nitration of prehnitene, the nitro group is introduced at either the 5- or 6-position, which are equivalent. The challenge lies in the second nitration step. The initial nitro group is a deactivating, meta-directing group. However, the strong activating and ortho-, para-directing influence of the four methyl groups collectively overrides the directing effect of the first nitro group. The methyl groups at positions 1 and 4 strongly direct the second incoming nitro group to the remaining vacant position (6- or 5-position, respectively), which is ortho to them. This results in the preferential formation of the this compound isomer.

Research into the nitration of durene (1,2,4,5-tetramethylbenzene), an isomer of prehnitene, further highlights the principles of regiochemical control. The nitration of durene yields the dinitro derivative, which is a precursor to duroquinone. wikipedia.org The positions of the methyl groups in durene also direct the incoming nitro groups to specific locations on the ring.

While the formation of the 5,6-dinitro isomer is favored in the nitration of prehnitene, the reaction conditions must be carefully optimized to minimize the formation of other isomers and byproducts. Factors such as the choice of nitrating agent, reaction temperature, and solvent can influence the isomer distribution. For instance, the nitration of nitroprehnitene can be complicated by the formation of nitrous acid, which can lead to undesired side reactions.

Table 1: Regiochemical Control in the Dinitration of Prehnitene

| Reactant | Directing Groups | Predicted Major Product | Factors Influencing Selectivity |

| 1,2,3,4-Tetramethylbenzene (Prehnitene) | Four activating, ortho-, para-directing methyl groups | This compound | Strong directing effect of methyl groups, steric hindrance |

Comparative Electron Exchange Studies in Dinitrobenzene Derivatives

The electronic properties of this compound, particularly its ability to accept electrons, make it a compound of interest for comparative electron exchange studies. The presence of two electron-withdrawing nitro groups on the benzene ring allows the molecule to undergo reduction, forming radical anions and dianions. The four electron-donating methyl groups, however, modulate these electronic properties in a distinct way compared to unsubstituted or differently substituted dinitrobenzene isomers.

Electron exchange studies, often employing techniques like cyclic voltammetry, provide valuable insights into the thermodynamics and kinetics of electron transfer processes. For dinitrobenzene derivatives, these studies typically involve measuring the reduction potentials for the stepwise addition of two electrons to form the radical anion and then the dianion.

While specific electrochemical data for this compound is not extensively reported in readily available literature, the principles of physical organic chemistry allow for predictions of its behavior in comparison to other dinitrobenzene isomers. The four electron-donating methyl groups increase the electron density on the benzene ring, which would be expected to make the reduction of the nitro groups more difficult compared to unsubstituted dinitrobenzene. This would manifest as more negative reduction potentials.

Comparative studies on dinitrotoluene isomers have shown that the position of the methyl and nitro groups significantly influences their electrochemical properties and toxicity. nih.gov For example, the electrochemical destruction of dinitrotoluene isomers has been investigated, revealing different degradation pathways and efficiencies. nih.gov

Furthermore, research on the electrochemistry of 1,4-dinitrobenzene (B86053) has detailed its two one-electron reduction waves. marquette.edu A comparative study involving this compound would be valuable to quantify the impact of the four methyl groups on the stability of the resulting radical anion and dianion. The steric hindrance between the adjacent nitro groups and the neighboring methyl groups in this compound could also influence the planarity of the nitro groups with respect to the benzene ring, thereby affecting the extent of electronic communication and the reduction potentials.

Table 2: Predicted Comparative Electrochemical Properties of Dinitrobenzene Derivatives

| Compound | Substituent Effects | Predicted Reduction Potential (Compared to Dinitrobenzene) |

| 1,2-Dinitrobenzene | Two adjacent electron-withdrawing nitro groups | Baseline |

| 1,3-Dinitrobenzene | Two meta electron-withdrawing nitro groups | Baseline |

| 1,4-Dinitrobenzene | Two para electron-withdrawing nitro groups | Baseline |

| This compound | Four electron-donating methyl groups, two electron-withdrawing nitro groups | More negative |

Q & A

Q. What synthetic methodologies are recommended for preparing 1,2,3,4-tetramethyl-5,6-dinitrobenzene?

The compound is synthesized via selective nitration of tetramethylbenzene derivatives under superacidic conditions. A key method involves using nitronium tetrafluoroborate (NO₂BF₄) in excess (>6 equivalents) to nitrate hexamethylbenzene or prehnitene (1,2,3,4-tetramethylbenzene). This process proceeds through an ipso-nitro arenium ion intermediate, followed by nitrite complexation and subsequent ortho-nitration to yield the dinitro product. The reaction requires anhydrous conditions and rigorous temperature control to avoid side reactions .

Q. What safety precautions are critical when handling this compound?

According to its Material Safety Data Sheet (MSDS), this compound requires:

- Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection.

- Ventilation: Use in a fume hood to prevent inhalation of dust or vapors.

- First Aid: For skin/eye contact, rinse with water for 15 minutes; if inhaled, move to fresh air and seek medical attention.

- Storage: Keep in a cool, dry place away from oxidizers and ignition sources .

Q. How can the purity of this compound be verified?

Use a combination of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

- HPLC: A C18 reverse-phase column with a methanol/water mobile phase (70:30 v/v) can resolve impurities.

- ¹H NMR: The methyl groups appear as singlets at δ 2.1–2.3 ppm, while aromatic protons are absent due to nitro group deactivation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of dinitration in this compound?

The nitration regioselectivity arises from steric and electronic effects. The tetramethyl groups create steric hindrance, directing nitration to the less hindered 5- and 6-positions. Electronically, the methyl groups activate the benzene ring, while the first nitro group deactivates it, favoring meta-directing nitration for the second nitro group. Computational studies (e.g., DFT) support this by showing lower activation energy for nitration at the 5- and 6-positions .

Q. How can contradictions in spectroscopic data (e.g., IR vs. NMR) be resolved?

Discrepancies may arise from polymorphism or solvent effects. For example:

- IR Spectroscopy: Nitro group stretching vibrations (asymmetric ~1530 cm⁻¹, symmetric ~1350 cm⁻¹) can shift due to crystal packing.

- X-ray Crystallography: Resolves structural ambiguities by confirming the spatial arrangement of nitro and methyl groups. Cross-validation using solid-state NMR or Raman spectroscopy is recommended to address such contradictions .

Q. What are the challenges in scaling up synthesis while maintaining selectivity?

Scaling up introduces heat dissipation issues, leading to over-nitration or decomposition. Mitigation strategies include:

- Flow Chemistry: Enables precise temperature control and rapid mixing.

- Catalytic Nitration: Using zeolites or ionic liquids to enhance regioselectivity and reduce reagent excess.

- In Situ Monitoring: Employing Raman probes to track nitro group formation and adjust conditions dynamically .

Q. How does this compound behave under extreme conditions (e.g., high temperature/pressure)?

Thermal gravimetric analysis (TGA) shows decomposition above 200°C, releasing NOₓ gases. Under high pressure (e.g., 10 GPa), X-ray diffraction studies reveal lattice compression, altering nitro group torsion angles. Such data are critical for applications in energetic materials or high-stress environments .

Methodological Considerations

Q. What analytical techniques are optimal for characterizing by-products?

- Gas Chromatography-Mass Spectrometry (GC-MS): Identifies volatile impurities like mononitro intermediates.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ions (e.g., [M+H]⁺ at m/z 225.0874 for C₁₀H₁₂N₂O₄).

- Elemental Analysis: Validates C, H, N, and O content within ±0.3% of theoretical values .

Q. How can computational modeling aid in predicting reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- Charge distribution on the aromatic ring.

- Transition-state energies for nitration.

- Solvent effects using implicit models (e.g., PCM). These models guide experimental design by identifying reactive sites and optimizing conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.